

Spectroscopic Confirmation of 5-Chloro-4-methyl-2-nitroaniline: A Comparative Guide

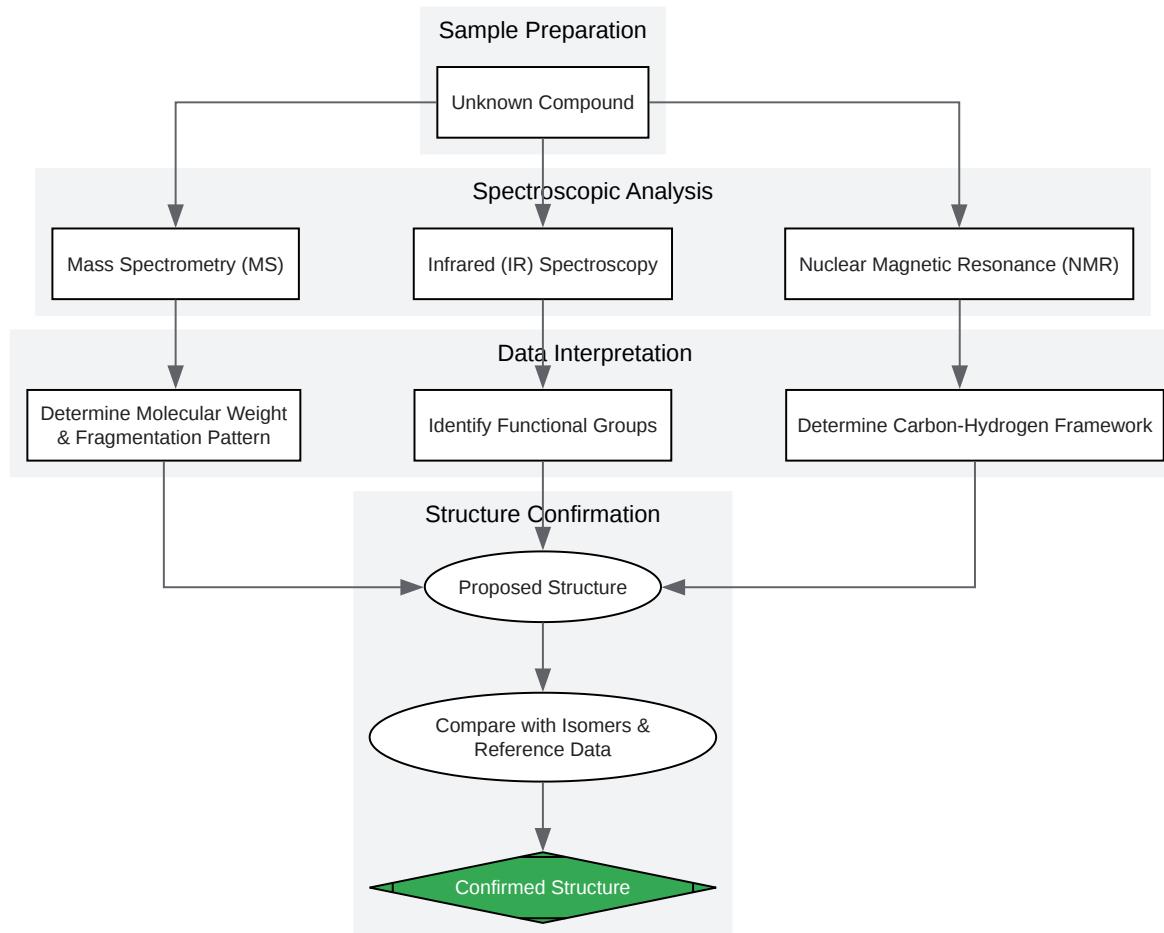
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-4-methyl-2-nitroaniline

Cat. No.: B1347341

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to confirm the molecular structure of **5-Chloro-4-methyl-2-nitroaniline**. By analyzing its ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data alongside those of its structural isomers, researchers can confidently verify the identity and purity of this compound, a crucial step in pharmaceutical and chemical research.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of an unknown compound using a combination of spectroscopic techniques.

Workflow for Spectroscopic Structure Elucidation

[Click to download full resolution via product page](#)

Caption: A logical workflow for confirming a compound's structure.

Molecular Structure of 5-Chloro-4-methyl-2-nitroaniline

The structure of **5-Chloro-4-methyl-2-nitroaniline**, with the IUPAC name highlighting the positions of the chloro, methyl, and nitro groups on the aniline ring, is presented below.

Caption: Structure of **5-Chloro-4-methyl-2-nitroaniline**.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **5-Chloro-4-methyl-2-nitroaniline** and its isomers. Due to the limited availability of experimental data for the target compound, predicted values from spectroscopic software are included for comparison.

Table 1: ^1H NMR Data (Predicted and Experimental)

Compound	Aromatic Protons (ppm)	Methyl Protons (ppm)	Amine Protons (ppm)	Solvent
5-Chloro-4-methyl-2-nitroaniline (Predicted)	δ 7.9 (s, 1H), 6.8 (s, 1H)	δ 2.4 (s, 3H)	δ 5.5-6.0 (br s, 2H)	CDCl_3
4-Chloro-3-nitroaniline ^[1]	δ 7.26 (d, 1H), 7.13 (d, 1H), 6.78 (dd, 1H)	-	δ 4.00 (s, 2H)	CDCl_3
5-Chloro-2-methyl-4-nitroaniline	Data not available	Data not available	Data not available	-
2-Methyl-5-nitroaniline ^[1]	δ 7.79 (d, 1H), 7.56 (dd, 1H), 7.25 (d, 1H)	δ 2.16 (s, 3H)	Not specified	DMSO
4-Methyl-3-nitroaniline ^[1]	δ 7.15 (d, 1H), 7.09 (d, 1H), 6.80 (dd, 1H)	δ 2.31 (s, 3H)	δ 5.55 (s, 2H)	DMSO

Table 2: ^{13}C NMR Data (Predicted and Experimental)

Compound	Aromatic Carbons (ppm)	Methyl Carbon (ppm)	Solvent
5-Chloro-4-methyl-2-nitroaniline (Predicted)	δ 148, 145, 135, 125, 120, 118	δ 20	CDCl ₃
4-Chloro-3-nitroaniline ^[1]	δ 148.34, 145.99, 132.28, 119.38, 114.96, 110.94	-	CDCl ₃
5-Chloro-2-methyl-4-nitroaniline	Data not available	Data not available	-
2-Methyl-5-nitroaniline	Data not available	Data not available	-
4-Methyl-3-nitroaniline ^[1]	δ 149.26, 147.96, 133.07, 119.02, 118.58, 108.21	δ 18.78	DMSO

Table 3: IR Spectroscopy Data (Predicted and Experimental)

Compound	N-H Stretching (cm ⁻¹)	NO ₂ Stretching (cm ⁻¹)	C-Cl Stretching (cm ⁻¹)	Aromatic C=C Stretching (cm ⁻¹)
5-Chloro-4-methyl-2-nitroaniline (Predicted)	~3400, ~3300	~1520 (asym), ~1340 (sym)	~750	~1600, ~1480
4-Chloro-3-nitroaniline	Data not available	Data not available	Data not available	Data not available
5-Chloro-2-methyl-4-nitroaniline	Data not available	Data not available	Data not available	Data not available
2-Methyl-5-nitroaniline	Data not available	Data not available	Data not available	Data not available
4-Methyl-3-nitroaniline	Data not available	Data not available	Data not available	Data not available

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
5-Chloro-4-methyl-2-nitroaniline	186/188 (M ⁺), 187/189 (M+1) ⁺ [2]	Expected: [M-NO ₂] ⁺ , [M-Cl] ⁺
4-Chloro-3-nitroaniline	172/174 (M ⁺)	Data not available
5-Chloro-2-methyl-4-nitroaniline	186/188 (M ⁺)	Data not available
2-Methyl-5-nitroaniline	152 (M ⁺)	Data not available
4-Methyl-3-nitroaniline	152 (M ⁺)	Data not available

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
 - Process the data with a line broadening of 0.3 Hz.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
 - Process the data with a line broadening of 1-2 Hz.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition:

- Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
- Collect the sample spectrum over a range of 4000-400 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. For LC-MS, dissolve the sample in a suitable mobile phase.
- Ionization:
 - Electron Ionization (EI): Typically used in GC-MS, this hard ionization technique provides detailed fragmentation patterns.
 - Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS, which often results in a prominent protonated molecular ion [M+H]⁺.
- Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. The presence of a chlorine atom will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

By carefully comparing the acquired spectroscopic data of an unknown sample with the predicted data for **5-Chloro-4-methyl-2-nitroaniline** and the experimental data of its isomers, a confident structural confirmation can be achieved. The unique substitution pattern of the target compound will result in a distinct spectroscopic fingerprint, particularly in the ¹H NMR and ¹³C NMR spectra, allowing for its unambiguous identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. docs.chemaxon.com [docs.chemaxon.com]
- 2. IR Spectrum Prediction Service - CD ComputaBio computabio.com
- To cite this document: BenchChem. [Spectroscopic Confirmation of 5-Chloro-4-methyl-2-nitroaniline: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1347341#confirming-the-structure-of-5-chloro-4-methyl-2-nitroaniline-by-spectroscopy>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com